molecular formula C15H14F3NO2 B3141158 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl cyclopropanecarboxylate CAS No. 478079-30-0

2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl cyclopropanecarboxylate

Cat. No.: B3141158
CAS No.: 478079-30-0
M. Wt: 297.27 g/mol
InChI Key: IDMIFTNWHWKWTP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl cyclopropanecarboxylate is a complex organic compound characterized by its trifluoromethyl group and cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl cyclopropanecarboxylate typically involves multiple steps, starting with the preparation of the indole core The indole can be methylated to introduce the 1-methyl group

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the purity and consistency of the product. Advanced techniques such as flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The indole ring can be oxidized to form various derivatives.

  • Reduction: : Reduction reactions can be used to modify the trifluoromethyl group.

  • Substitution: : Substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Indole-3-carboxylic acid derivatives.

  • Reduction: : Reduced trifluoromethyl compounds.

  • Substitution: : Various substituted indoles and cyclopropanecarboxylates.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of various industrial chemicals. Its stability and reactivity make it suitable for a range of applications.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl cyclopropanecarboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethanol: : Similar structure but lacks the cyclopropane ring.

  • 2,2,2-Trifluoro-1-(2-methyl-3H-imidazol-4-yl)ethanol: : Similar trifluoromethyl group but different heterocyclic core.

Uniqueness

The presence of the cyclopropane ring in 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl cyclopropanecarboxylate distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

[2,2,2-trifluoro-1-(1-methylindol-3-yl)ethyl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-19-8-11(10-4-2-3-5-12(10)19)13(15(16,17)18)21-14(20)9-6-7-9/h2-5,8-9,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMIFTNWHWKWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C(F)(F)F)OC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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